An In-Depth Technical Guide to 2,4,6-Trimethoxybenzene-1-sulfonamide: Properties, Synthesis, and Research Perspectives
An In-Depth Technical Guide to 2,4,6-Trimethoxybenzene-1-sulfonamide: Properties, Synthesis, and Research Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,4,6-Trimethoxybenzene-1-sulfonamide (CAS 1343659-96-0), a molecule of interest within the broader class of pharmacologically significant sulfonamides. As a Senior Application Scientist, my objective is to present not just the known data but also to offer a predictive and instructional framework for its synthesis and potential applications, grounded in established chemical principles and data from closely related analogues. This document is structured to empower researchers with the foundational knowledge required to synthesize, characterize, and explore the therapeutic potential of this compound.
Introduction: The Sulfonamide Scaffold in Medicinal Chemistry
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil in the 1930s, sulfonamide-containing molecules have been developed into a vast array of therapeutics.[1][2] Their enduring relevance stems from their ability to act as versatile pharmacophores, capable of engaging with a wide range of biological targets through well-defined electrostatic interactions.[3]
The mechanism of action for many sulfonamide drugs involves the competitive inhibition of key enzymes. For instance, antibacterial sulfonamides mimic p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthetase, a crucial enzyme in the bacterial folic acid synthesis pathway.[2] Beyond anti-infectives, the sulfonamide motif is present in drugs for diuresis, inflammation, and glaucoma, often by targeting carbonic anhydrase enzymes.[1] The fusion of this privileged scaffold with a 2,4,6-trimethoxybenzene ring presents an intriguing molecule with a unique electronic and steric profile, suggesting potential for novel biological activities.
Physicochemical and Spectroscopic Profile
While specific experimental data for 2,4,6-Trimethoxybenzene-1-sulfonamide is not widely available in the literature, we can consolidate computed data and predict its spectroscopic characteristics based on its structure and data from analogous compounds.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of the title compound.
| Property | Value | Source |
| CAS Number | 1343659-96-0 | PubChem[4] |
| Molecular Formula | C₉H₁₃NO₅S | PubChem[4] |
| Molecular Weight | 247.27 g/mol | PubChem[4] |
| IUPAC Name | 2,4,6-trimethoxybenzenesulfonamide | PubChem[4] |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and poorly soluble in water. | - |
| XlogP | -0.5 | PubChem (Computed)[4][5] |
| Monoisotopic Mass | 247.05144 Da | PubChem (Computed)[4][5] |
Predicted Spectroscopic Signature
For a researcher, confirming the identity and purity of a synthesized compound is paramount. The following are the expected spectroscopic features for structural elucidation.
The proton NMR spectrum is expected to be highly symmetrical.
-
Aromatic Protons (H-3, H-5): Due to the symmetrical substitution pattern, the two protons on the benzene ring are chemically equivalent. They are expected to appear as a sharp singlet at approximately δ 6.2-6.4 ppm . This significant upfield shift is due to the strong electron-donating effect of the three methoxy groups. For comparison, the aromatic protons of the related 2,4,6-trimethoxybenzaldehyde appear at δ 6.08 ppm.[6]
-
Methoxy Protons (C4-OCH₃): The single methoxy group at the 4-position will likely appear as a singlet at δ 3.8-3.9 ppm (3H).
-
Methoxy Protons (C2, C6-OCH₃): The two equivalent methoxy groups at the 2 and 6-positions should appear as a distinct singlet at δ 3.9-4.1 ppm (6H), potentially slightly downfield due to the proximity to the sulfonyl group.
-
Sulfonamide Protons (-SO₂NH₂): The two protons on the nitrogen atom will appear as a broad singlet, typically in the range of δ 7.0-7.5 ppm . The chemical shift can be highly variable and is dependent on solvent and concentration.
-
Aromatic Carbons: C1 (ipso-C to SO₂NH₂) ~150-155 ppm; C2, C6 ~160-165 ppm; C4 ~162-167 ppm; C3, C5 ~90-95 ppm. The carbon bearing the sulfonamide group will be significantly deshielded, while the carbons ortho and para to the methoxy groups will be highly shielded.
-
Methoxy Carbons: ~55-57 ppm.
The IR spectrum will be characterized by the vibrations of the sulfonamide and methoxybenzene moieties.[7][8]
-
N-H Stretching: Two distinct bands are expected for the primary sulfonamide group in the region of 3400-3200 cm⁻¹ (asymmetric and symmetric stretching).
-
S=O Stretching: Two strong absorption bands characteristic of the sulfonyl group will be present. The asymmetric stretch typically appears around 1350-1310 cm⁻¹ , and the symmetric stretch appears around 1190-1150 cm⁻¹ .[7]
-
C-O Stretching: Strong bands corresponding to the aryl-alkyl ether linkages of the methoxy groups will be observed around 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric).
-
Aromatic C-H Bending: A sharp band around 820-800 cm⁻¹ may indicate the two adjacent hydrogen atoms on the benzene ring.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 247.
-
Key Fragments: Expect to see fragmentation patterns corresponding to the loss of SO₂ (m/z = 183) and subsequent loss of methyl groups from the methoxy substituents. Predicted collision cross section data for various adducts like [M+H]⁺ and [M+Na]⁺ are available.[5]
Proposed Synthesis Pathway
A logical and efficient synthesis of 2,4,6-Trimethoxybenzene-1-sulfonamide can be envisioned as a two-step process starting from the commercially available 1,3,5-trimethoxybenzene. This strategy leverages a classic electrophilic aromatic substitution followed by nucleophilic substitution.
Caption: Proposed two-step synthesis of the target sulfonamide.
Step 1: Synthesis of 2,4,6-Trimethoxybenzene-1-sulfonyl Chloride
Principle: This step involves the electrophilic aromatic substitution of 1,3,5-trimethoxybenzene with chlorosulfonic acid. The benzene ring is highly activated by the three electron-donating methoxy groups, making the reaction proceed readily. Dichloromethane is a suitable inert solvent. The reaction is typically performed at low temperatures to control reactivity and minimize side reactions. A patented procedure for a similar compound provides a strong basis for this protocol.[9]
Detailed Protocol:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3,5-trimethoxybenzene (1.0 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -10 °C to -5 °C using an ice-salt bath.
-
Reagent Addition: Prepare a solution of chlorosulfonic acid (1.1 eq.) in anhydrous dichloromethane and add it to the dropping funnel. Add the chlorosulfonic acid solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12 hours.
-
Workup: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. The product can be further purified by crystallization from a suitable solvent system like carbon tetrachloride or an ethyl acetate/hexane mixture.[9]
Step 2: Synthesis of 2,4,6-Trimethoxybenzene-1-sulfonamide
Principle: The highly electrophilic sulfonyl chloride intermediate is reacted with ammonia, a nucleophile, to form the sulfonamide. The reaction displaces the chloride leaving group. Using excess aqueous ammonia serves both as the nucleophile and as the base to neutralize the HCl byproduct.
Detailed Protocol:
-
Setup: Dissolve the 2,4,6-trimethoxybenzene-1-sulfonyl chloride (1.0 eq.) from Step 1 in a suitable solvent like acetone or THF in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Reagent Addition: While stirring vigorously, slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents).
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Remove the organic solvent under reduced pressure. The aqueous residue will contain the precipitated product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of cold water to remove any ammonium salts. The crude sulfonamide can be purified by recrystallization from an ethanol/water mixture to yield the final product.
Potential Applications and Future Research Directions
While no specific biological activities have been reported for 2,4,6-Trimethoxybenzene-1-sulfonamide, its structure suggests several promising avenues for investigation in drug discovery.
Caption: Potential research avenues based on the core chemical motifs.
-
Antimicrobial Activity: As a primary sulfonamide, the most logical starting point is to evaluate its activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[1] Its efficacy could be compared to classic sulfa drugs.
-
Carbonic Anhydrase (CA) Inhibition: The sulfonamide group is a classic zinc-binding group found in numerous CA inhibitors. The unique substitution pattern of the benzene ring could confer selectivity for different CA isozymes, which are implicated in glaucoma, edema, and certain cancers.
-
Anti-inflammatory and Anticancer Potential: Many benzenesulfonamide derivatives have been explored as anti-inflammatory and anticancer agents.[10][11] The trimethoxybenzene moiety itself is found in natural products with cytotoxic and anti-inflammatory properties. Therefore, this hybrid structure warrants investigation in relevant cellular and enzymatic assays (e.g., COX-2 inhibition, kinase inhibition, or antiproliferative assays).
Safety and Handling
Based on GHS classifications for this compound, it must be handled with appropriate care in a laboratory setting.[4]
-
Hazards: Harmful if swallowed (Acute Tox. 4), Causes skin irritation (Skin Irrit. 2), Causes serious eye irritation (Eye Irrit. 2A), May cause respiratory irritation (STOT SE 3).[4]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.
This guide provides a robust, scientifically-grounded starting point for any researcher interested in 2,4,6-Trimethoxybenzene-1-sulfonamide. By combining established chemical knowledge with predictive analysis, it lays the groundwork for the synthesis, characterization, and exploration of this promising molecule.
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PubChem. 2,4,6-Trimethoxybenzene-1-sulfonamide | C9H13NO5S | CID 54213982. Available from: [Link]
- Google Patents. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride.
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Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available from: [Link]
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Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. Available from: [Link]
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Recent Advances in Biological Active Sulfonamide-based Hybrid Compounds Part C. PubMed. Available from: [Link]
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Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. Available from: [Link]
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Pharmacy Concepts. Chapter 15: Sulphonamides and Sulfones. Available from: [Link]
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Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and. Available from: [Link]
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